molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0

Dimethyl 4-(bromomethyl)isophthalate

Cat. No.: B105719
CAS No.: 16281-94-0
M. Wt: 287.11 g/mol
InChI Key: ANRZBUXUDASAAN-UHFFFAOYSA-N
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Description

Dimethyl 4-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:

    Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

    Bromomethylation: The dimethyl isophthalate is then subjected to bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide. This step introduces the bromomethyl group at the para position relative to one of the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.

Major Products Formed

    Nucleophilic Substitution: Produces substituted isophthalate derivatives.

    Oxidation: Yields 4-carboxyisophthalate derivatives.

    Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 4-(bromomethyl)isophthalate is predominantly used as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromomethyl group allows for further functionalization, which is critical in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, indicating its potential in developing effective cancer therapies .

Materials Science

In materials science, this compound is employed in the preparation of polymers and advanced materials. Its ability to introduce functional groups into polymer backbones enhances the properties of the resulting materials.

Table 1: Comparison of Polymerization Behavior

Compound NamePolymerization Behavior
This compoundHigh reactivity due to bromomethyl group
Dimethyl terephthalateStandard polymerization; lacks halogen substituents
Dimethyl 5-(bromomethyl)isophthalateSimilar reactivity; used in specialized applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its versatility allows for various chemical transformations, including nucleophilic substitutions, oxidations, and reductions.

Reaction Mechanisms

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to new carbon-nitrogen or carbon-sulfur bonds.
  • Oxidation: The bromomethyl group can be oxidized to form carboxylic acids.
  • Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Research indicates that derivatives of this compound exhibit significant biological activities. These include antimicrobial and anticancer properties, making them valuable in medicinal chemistry.

Compound NameBiological ActivityReference
This compoundAnticancer activity against KB3-1 cells
Dimethyl 5-(bromomethyl)isophthalateStabilizes G-quadruplex DNA

Mechanism of Action

The mechanism of action of dimethyl 4-(bromomethyl)isophthalate is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester groups can also participate in reactions, such as hydrolysis or reduction, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

Dimethyl 4-(bromomethyl)isophthalate can be compared with other similar compounds, such as:

    Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    Dimethyl 4-(chloromethyl)isophthalate: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it undergoes.

    Dimethyl 4-(hydroxymethyl)isophthalate: Contains a hydroxymethyl group instead of a bromomethyl group, making it more suitable for further oxidation or esterification reactions.

The uniqueness of this compound lies in its bromomethyl group, which provides a versatile handle for various synthetic transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

Dimethyl 4-(bromomethyl)isophthalate (DM-BMI) is an organic compound with the molecular formula C11H11BrO4, classified as a derivative of isophthalic acid. Its structure includes bromomethyl and ester functional groups, which enhance its reactivity and potential biological activity. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C11H11BrO4
  • Molecular Weight : 299.11 g/mol
  • Functional Groups : Bromomethyl, ester

The presence of the bromomethyl group allows DM-BMI to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.

Synthesis of this compound

The synthesis of DM-BMI typically involves two key steps:

  • Esterification : Isophthalic acid is esterified with methanol using a strong acid catalyst.
  • Bromomethylation : The resulting dimethyl isophthalate undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst such as zinc bromide.

The biological activity of DM-BMI can be attributed to its ability to interact with various biochemical pathways. Similar compounds have been shown to disrupt endocrine functions and affect liver metabolism. Notably, DM-BMI may serve as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism.

Toxicological Studies

Research indicates that compounds structurally related to DM-BMI can lead to hepatotoxicity and fatty liver disease in rodent models. A study highlighted that certain environmental chemicals, including some plasticizers, were linked to toxic effects on liver health, suggesting a potential risk associated with DM-BMI exposure .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to DM-BMI:

  • Study on Hepatic Effects : A comprehensive review identified over 123 environmental chemicals potentially linked to fatty liver disease in rodents. Among these were various pesticides and chemical intermediates, underscoring the relevance of structural analogs like DM-BMI in toxicological assessments .
  • Antimicrobial Activity : Research into related compounds has shown promising antimicrobial properties. For instance, coumarin derivatives with bromomethyl substitutions demonstrated significant activity against Gram-positive bacteria, indicating that similar modifications could enhance the bioactivity of DM-BMI derivatives .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Dimethyl isophthalateLacks bromomethyl groupLower reactivity
Dimethyl 4-(chloromethyl)isophthalateChloromethyl instead of bromomethylDifferent reactivity profile
Dimethyl 4-(hydroxymethyl)isophthalateHydroxymethyl groupMore suitable for oxidation

The unique bromomethyl group in DM-BMI sets it apart from its analogs by providing enhanced reactivity towards nucleophiles, making it a versatile intermediate for further synthetic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing dimethyl 4-(bromomethyl)isophthalate, and how can purity be maximized?

  • Methodological Answer : The synthesis of dimethyl isophthalate derivatives typically involves esterification or bromination steps. For example, dimethyl isophthalate is synthesized via refluxing precursors like 5-carbomethoxy-2-pyrone with methyl propiolate in xylene (~140°C) for extended periods (e.g., 90 hours), followed by solvent removal and recrystallization (e.g., Skellysolve B and ethanol). Yield optimization (40% in one study) requires precise stoichiometric ratios and iterative recrystallization . For brominated analogs like this compound, bromination of methyl isophthalate precursors using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ may be applicable, though reaction monitoring via TLC/HPLC is critical to avoid over-bromination.

Table 1 : Synthesis Parameters from Analogous Compounds

PrecursorSolventTemperatureTimeYieldPurification MethodReference
5-Carbomethoxy-2-pyroneXylene140°C90 hr40%Skellysolve B recrystallization
Methyl isophthalate + NBSCCl₄80°C12 hr~55%*Column chromatography
*Hypothetical extrapolation from bromination literature.

Q. What safety protocols are essential for handling this compound given limited toxicological data?

  • Methodological Answer : Brominated aromatic compounds often exhibit skin/eye irritation and potential systemic toxicity. While specific toxicological data for this compound is scarce, protocols for analogs like 4-(bromomethyl)benzaldehyde recommend:

  • Eye Exposure : Immediate 15-minute flushing with water, followed by ophthalmologist consultation.
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Ingestion : Rinse mouth (if conscious) and seek medical attention.
    Conduct reactions in a fume hood, use nitrile gloves, and store in airtight containers under inert gas (N₂/Ar) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies ester/bromomethyl groups. For dimethyl isophthalate analogs, aromatic protons appear at δ 8.3–8.6 ppm (meta-substitution), while bromomethyl protons resonate at δ 4.5–4.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁BrO₄: calc. 295.9854).
  • Melting Point : Pure dimethyl isophthalate melts at 67–68°C; brominated derivatives may exhibit higher mp due to increased polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromomethyl group’s electrophilicity and steric accessibility. For example, in Suzuki-Miyaura coupling, the C-Br bond dissociation energy (~65 kcal/mol) and charge distribution on the methyl carbon determine oxidative addition efficiency with Pd catalysts. Compare with experimental kinetics: monitor reaction progress via GC-MS or ¹H NMR to validate computational predictions .

Q. What strategies minimize competing ester hydrolysis during bromomethyl functionalization?

  • Methodological Answer :

  • Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic attack by water.
  • Acid Scavengers : Add molecular sieves or tertiary amines (e.g., Et₃N) to neutralize HBr byproducts.
  • Low-Temperature Bromination : Perform reactions at 0–5°C to suppress side reactions.
    Evidence from dimethyl isophthalate synthesis shows that prolonged heating in polar solvents accelerates ester degradation; thus, stepwise bromination at controlled temperatures is recommended .

Q. How does this compound influence the photophysical properties of phthalocyanine complexes?

  • Methodological Answer : The bromomethyl group serves as a axial/ligand substituent in metallo-phthalocyanines (MPcs), altering π-conjugation and redox potentials. For example, Ni(II) phthalocyanines with isophthalate substituents exhibit redshifted Q-bands (600–700 nm) and enhanced DNA-binding affinity due to increased electron-withdrawing effects. Characterize via UV-Vis, cyclic voltammetry, and fluorescence quenching assays .

Table 2 : Phthalocyanine Applications Using Isophthalate Derivatives

SubstituentMetal CenterKey PropertyApplicationReference
5-(Phenoxy)-isophthalateNi(II)DNA bindingAnticancer agents
PentafluorobenzyloxyZn(II)High thermal stabilityOrganic electronics

Q. What regression models predict the environmental persistence of this compound in soil?

  • Methodological Answer : Multivariate regression (e.g., using Statgraphics Centurion XV) correlates structural parameters (e.g., logP, halogen content) with biodegradation rates. For dimethyl isophthalate analogs, a model incorporating ester hydrolysis rates and soil microbial activity predicts 15–20% weight loss over 30 days. Experimental validation involves GC-MS quantification of degradation products (e.g., isophthalic acid) in active soil matrices .

Properties

IUPAC Name

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZBUXUDASAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565437
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16281-94-0
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 4-methylisophthlate (Chemical Formula 4) (4 g, 19.2 mmol) in distilled dichloromethane were added N-bromosuccinimide (NBS, 4.8 g, 26.9 mmol) and benzoic peroxyanhydride (0.47 g, 19.2 mmol), followed by reaction at 80° C. for 24 hours in a pressure vessel with constant stirring. The reaction progress was monitored by TLC [Hex:EA=3:1]. When the reaction was detected to have reached completion, saturated NaHCO3 was added to the reaction mixture, followed by extraction with dichloromethane. The organic layer thus formed was dried over anhydrous MgSO4, filtered and concentrated in a vacuum. The purification of the concentrate through column chromatography [Hexane: EtOAc=20:1] produced 4 g of dimethyl 4-(bromomethyl)isophthalate (Chemical Formula 5) (70%).
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4.8 g
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0.47 g
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Synthesis routes and methods II

Procedure details

4-Methyl-isophthalic acid dimethyl ester (1.06 g, 5.10 mmol), N-bromosuccinimide (1.00 g, 5.61 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (0.31 g, 1.27 mmol) were suspended in carbon tetrachloride (22 mL) and the resulting mixture was refluxed for 16 hours under N2. The orange solution was concentrated under reduced pressure and the resulting orange residue was purified via column chromatography on silica gel (hexanes:EtOAc, 7:1, v/v). 4-Bromomethyl-isophthalic acid dimethyl ester was isolated as a yellow crystalline solid (1.05 g, 72%). 1H NMR (CDCl3) δ 3.95 (s, 3H), 3.97 (s, 3H), 4.96 (s, 2H), 7.57 (d, 1H, J=9.0 Hz), 8.13 (dd, 1H, J=9.0, 3.0 Hz), 8.62 (d, 1H, J=3.0 Hz).
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1.06 g
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72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
2,3-Dichloro-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Dimethyl 4-(bromomethyl)isophthalate

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